

Spectroscopic Characterization and Analytical Control of Crisaborole Impurities: A Comprehensive Application Note

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Compound of Interest

Compound Name:	Crisaborole Impurity
CAS No.:	1187188-59-5
Cat. No.:	B8548089

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Introduction

Crisaborole (chemically known as 4-[(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)oxy]benzonitrile) is a non-steroidal phosphodiesterase-4 (PDE4) inhibitor widely utilized for the topical treatment of mild-to-moderate atopic dermatitis[1]. The molecule is distinguished by its unique benzoxaborole core—a boron-containing heterocyclic ring that facilitates skin penetration and binds effectively to the bimetal center of the PDE4 enzyme[1].

While the boron moiety is essential for therapeutic efficacy, it introduces specific chemical vulnerabilities during Active Pharmaceutical Ingredient (API) synthesis and formulation storage[2]. The rigorous spectroscopic characterization of Crisaborole impurities—ranging from process-related potential genotoxic impurities (PGIs) to oxidative degradation products—is a critical regulatory requirement to ensure drug safety, efficacy, and stability[3],[4].

Genesis of Crisaborole Impurities

Designing a self-validating analytical control strategy requires a fundamental understanding of how impurities are generated. Impurities in Crisaborole primarily arise from two pathways: synthetic side reactions and environmental degradation[2].

Process-Related Impurities

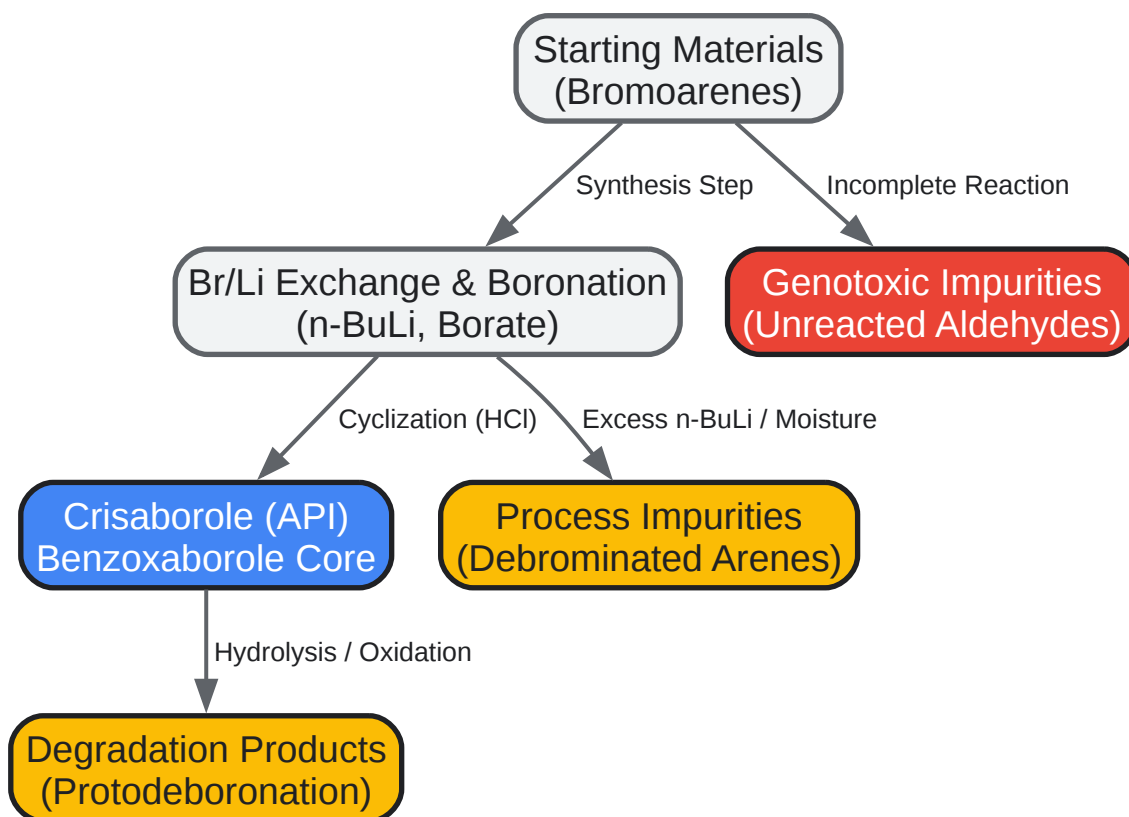
The industrial synthesis of Crisaborole relies heavily on organolithium chemistry, typically involving a bromine-lithium (Br/Li) exchange at low temperatures (-78 °C to -60 °C) followed by boronation with triisopropyl borate[5].

- **Genotoxic Impurities (PGIs):** Unreacted starting materials or intermediates, specifically 4-(4-Bromo-3-formyl-phenoxy)-benzonitrile and 4-(4-(4-bromo-3-formylphenoxy)-3-formylphenoxy)benzonitrile, are highly reactive electrophiles. Due to their potential to cause gene mutations and cancer, they must be controlled at trace levels[3],[4].
- **Side-Reaction Products:** The presence of moisture during the lithiation step leads to protonation rather than boronation, yielding debrominated arene products (Impurities 13 and 14)[6]. Furthermore, excess n-butyllithium can nucleophilically attack the API's nitrile group, generating unwanted addition products (Impurity 15)[6].

Degradation Products

Crisaborole is highly sensitive to hydrolytic, basic, and oxidative stress.

- **Protodeboronation:** When exposed to aqueous environments or prolonged stability testing (e.g., 40 °C / 75% RH), the boroxole ring can undergo protodeboronation, yielding a deboronated phenol derivative known as Impurity 1[7].
- **Oxidative Ring-Opening:** Under oxidative conditions (e.g., peroxide exposure), the boron ring completely opens, destroying the pharmacophore[1].
- **Nitrile Hydrolysis:** The cyano group can hydrolyze into an amide, forming **Crisaborole Impurity D** (4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)benzamide)[8].

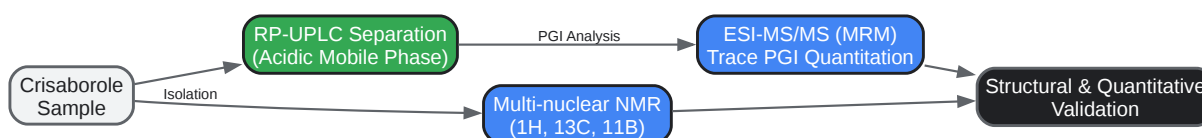


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Fig 1. Mechanistic pathways of **Crisaborole impurity** formation during synthesis and storage.

Spectroscopic Characterization Strategies

To achieve comprehensive impurity profiling, orthogonal spectroscopic techniques are employed to validate structural integrity and quantify trace contaminants[2].



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Fig 2. Orthogonal spectroscopic workflow for the characterization of Crisaborole impurities.

Quantitative Data Summaries

Table 1: Key Crisaborole Impurities and Spectroscopic Markers

Impurity	Type	Analytical Target	Spectroscopic Marker
4-(4-Bromo-3-formyl-phenoxy)-benzotrile	Genotoxic (Process)	LC-MS/MS	[M+H] ⁺ ~302 m/z; Aldehyde ¹ H NMR ~10 ppm
Debrominated Arenes (Impurity 13/14)	Process Side-Product	LC-MS	[M+H] ⁺ ~224 m/z; Loss of aromatic Br shift
Impurity 1 (Protodeboronation)	Degradation	NMR / LC-MS	Absence of ¹¹ B signal; New phenolic OH
Crisaborole Impurity D (Amide)	Degradation	IR / LC-MS	C=O stretch ~1650 cm ⁻¹ ; Loss of C≡N stretch

Table 2: Validated UPLC-MS/MS Parameters for PGI Detection[4]

Parameter	Validated Condition	Causality / Rationale
Column	ZORBAX Eclipse XDB-Phenyl (4.6×75mm, 3.5µm)	Phenyl phase enhances π - π interactions with benzonitrile rings, offering superior selectivity over C18.
Mobile Phase A	0.1% Trifluoroacetic Acid (TFA) in Water	Low pH suppresses boronic acid ionization, preventing peak tailing and maintaining the boroxole ring.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Provides organic modifier strength while maintaining electrospray ionization (ESI) compatibility.
Detection Mode	ESI Positive, MRM	Multiple Reaction Monitoring filters matrix ions for trace (ppm) genotoxic impurity quantitation.

Experimental Protocols

Protocol A: UPLC-MS/MS Quantification of Genotoxic Impurities

This protocol is designed as a self-validating system to quantify genotoxic formyl-phenoxy impurities at trace levels[3],[4].

Step-by-Step Methodology:

- **Sample Preparation:** Accurately weigh 50 mg of Crisaborole API and dissolve in 50 mL of Acetonitrile/Water (50:50, v/v). **Causality:** This specific solvent ratio ensures complete solubility of the lipophilic benzoxaborole core while maintaining immediate compatibility with the reverse-phase gradient, preventing sample precipitation at the column head.

- **Chromatographic Separation:** Inject 2 μL onto a ZORBAX Eclipse XDB-Phenyl column. Run a gradient elution from 5% to 95% Mobile Phase B over 10 minutes at a flow rate of 0.4 mL/min. Causality: The gradient rapidly elutes the highly retained API while the phenyl stationary phase selectively resolves the structurally similar PGIs based on subtle differences in π -electron density.
- **Mass Spectrometry Detection:** Operate the mass spectrometer in ESI+ mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for the PGIs. Causality: MRM acts as a secondary validation layer; even if a matrix peak co-elutes with the PGI, the specific fragmentation pattern ensures only the target impurity is integrated and quantified.
- **Validation:** Spike a known concentration of an internal standard (e.g., omeprazole) to validate recovery rates. Acceptable recovery should fall between 84.1% and 90.7%^[4].

Protocol B: Stability-Indicating RP-UPLC for Degradation Products

This method forces the degradation of Crisaborole to validate the analytical method's resolving power against potential future stability issues^[1].

Step-by-Step Methodology:

- **Forced Degradation (Self-Validation Step):** Expose 1 mg/mL Crisaborole solutions independently to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H_2O_2 (oxidative) for 24 hours. Causality: Crisaborole is highly sensitive to basic and oxidative stress. Deliberately forcing the boron ring to open (oxidation) or cleave (protodeboronation) proves that the UPLC method can successfully separate these degradants from the main API peak.
- **Neutralization:** Neutralize the acid/base stressed samples to pH ~5.5 before injection. Causality: Crisaborole exhibits optimal chemical stability around pH 5.5^[9]; injecting at extreme pH could cause on-column degradation, yielding false-positive impurity peaks.
- **UPLC Analysis:** Utilize an Acquity UPLC CSH C18 column (100 x 2.1mm, 1.7 μm) with 0.1% TFA in water/acetonitrile. Causality: The Charged Surface Hybrid (CSH) particle technology

combined with TFA ensures sharp, reproducible peaks for the acidic boroxole moiety without the need for high-ionic-strength buffers[1].

Protocol C: Multi-Nuclear NMR Structural Elucidation

When an unknown impurity exceeds the ICH identification threshold (typically 0.10%), it must be isolated and structurally elucidated[2].

Step-by-Step Methodology:

- Isolation: Utilize preparative HPLC to isolate the unknown impurity peak. Lyophilize the fraction to remove aqueous solvents.
- Sample Preparation: Dissolve 5-10 mg of the isolated impurity in DMSO-d₆. Causality: DMSO-d₆ is highly polar, disrupting hydrogen bonding between boronic acid dimers/anhydrides, ensuring the impurity is observed as a monomeric species.
- ¹¹B NMR Acquisition: Acquire ¹¹B NMR spectra at 160 MHz (for a 500 MHz spectrometer). Causality: ¹¹B is a quadrupolar nucleus. A resonance shift away from the typical ~30 ppm region directly confirms whether the impurity has undergone protodeboronation (complete loss of signal) or oxidative ring-opening (shift in electron shielding)[2].
- FT-IR Verification: Run an IR scan (50 to 1050 amu)[5]. Causality: If ¹³C NMR shows a shift in the nitrile carbon, IR immediately confirms if hydrolysis to Impurity D has occurred by the appearance of a strong C=O stretch at ~1650 cm⁻¹[8].

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